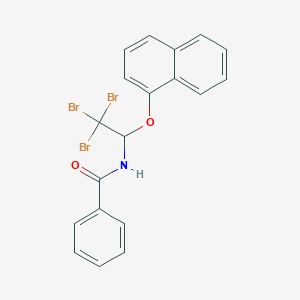
N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide is a complex organic compound with the molecular formula C19H14Br3NO2 . It is known for its unique structure, which includes a naphthyloxy group and a tribromoethyl group attached to a benzamide core. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide typically involves the reaction of 1-naphthol with 2,2,2-tribromoethanol in the presence of a base to form the naphthyloxyethyl intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The tribromoethyl group can participate in nucleophilic substitution reactions, where one or more bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield 2,2,2-tribromo-1-(1-naphthyloxy)ethanol and benzoic acid .
Scientific Research Applications
N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The tribromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The naphthyloxy group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Tribromo-1-(2-naphthyloxy)ethyl)benzamide: Similar in structure but with the naphthyloxy group attached at a different position.
N-(2,2,2-Tribromo-1-(1-naphthylamino)ethyl)benzamide: Contains an amino group instead of an oxy group.
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: A related compound with a sulfonamido group and different substituents.
Uniqueness
N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide is unique due to its combination of a tribromoethyl group and a naphthyloxy group attached to a benzamide core.
Properties
Molecular Formula |
C19H14Br3NO2 |
|---|---|
Molecular Weight |
528.0 g/mol |
IUPAC Name |
N-(2,2,2-tribromo-1-naphthalen-1-yloxyethyl)benzamide |
InChI |
InChI=1S/C19H14Br3NO2/c20-19(21,22)18(23-17(24)14-8-2-1-3-9-14)25-16-12-6-10-13-7-4-5-11-15(13)16/h1-12,18H,(H,23,24) |
InChI Key |
LITLOTGPJXVKSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


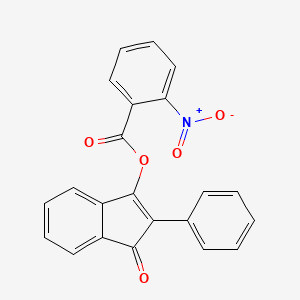
![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)
![N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)
![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)
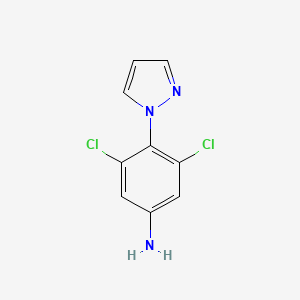
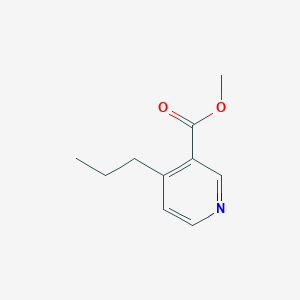
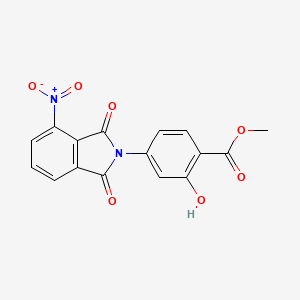
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)
![(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11711968.png)
![N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)
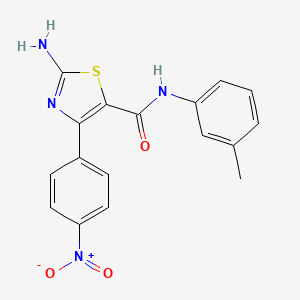
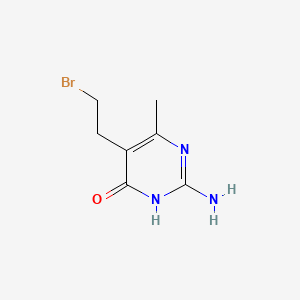
![N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine](/img/structure/B11712001.png)
